molecular formula C7H9NO3S B3369583 1-(2-Sulphonatoethyl)pyridinium CAS No. 24020-66-4

1-(2-Sulphonatoethyl)pyridinium

Cat. No.: B3369583
CAS No.: 24020-66-4
M. Wt: 187.22 g/mol
InChI Key: WXNLLEDALLWEDJ-UHFFFAOYSA-N
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Description

1-(2-Sulphonatoethyl)pyridinium (CAS: 776-99-8) is a pyridinium-based ionic compound characterized by a sulphonate (-SO₃⁻) group attached to an ethyl chain linked to the pyridinium nitrogen. This structure confers high water solubility and zwitterionic properties, making it useful in organic synthesis, particularly in reactions involving ylide intermediates and cycloadditions . Its sulphonate group enhances stability in polar solvents and facilitates participation in Michael-type additions and dipolar cycloadditions, as observed in dihydronaphthofuran synthesis .

Properties

IUPAC Name

2-pyridin-1-ium-1-ylethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNLLEDALLWEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CCS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178757
Record name 1-(2-Sulphonatoethyl)pyridinium
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Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24020-66-4
Record name Pyridinium, 1-(2-sulfoethyl)-, inner salt
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Record name 1-(2-Sulphonatoethyl)pyridinium
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Record name 1-(2-Sulphonatoethyl)pyridinium
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Record name 1-(2-sulphonatoethyl)pyridinium
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Sulphonatoethyl)pyridinium can be synthesized through the reaction of pyridine with sodium 2-bromoethanesulphonate. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonatoethyl side chain undergoes nucleophilic substitution due to the sulfonate group’s excellent leaving-group ability.

Table 1: Nucleophilic Substitution with Amines

NucleophileConditionsProductYield (%)Ref.
NH₃ (aq.)80°C, 12 h1-(2-Aminoethyl)pyridinium78
CH₃NH₂EtOH, reflux, 6 h1-(2-Methylaminoethyl)pyridinium85
PhNH₂DMF, 100°C, 24 h1-(2-Anilinoethyl)pyridinium62

Mechanistic insights :

  • Steric hindrance from bulkier amines (e.g., PhNH₂) reduces reaction efficiency.

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may slow desulfonation .

Aromatic Substitution on the Pyridinium Ring

The pyridinium ring participates in electrophilic aromatic substitution (EAS) at the C4 position, driven by the electron-deficient nature of the ring.

Reaction with Nitrating Agents

  • Conditions : HNO₃/H₂SO₄, 0°C → RT

  • Product : 1-(2-Sulphonatoethyl)-4-nitropyridinium (72% yield) .

  • Regioselectivity : Nitration occurs exclusively at C4 due to charge distribution and resonance stabilization .

Radical-Mediated Functionalization

The sulfonatoethyl group stabilizes transient radicals, enabling unique transformations:

Photocatalytic C–S Bond Cleavage

Under visible light (450 nm), 1-(2-Sulphonatoethyl)pyridinium forms electron donor-acceptor (EDA) complexes with sulfinates, generating sulfonyl radicals .
Example reaction :

  • Reactants : Styrene, sodium benzenesulfinate, this compound

  • Conditions : Visible light, RT, 12 h

  • Product : β-Pyridyl alkyl sulfone (89% yield) .

Mechanism :

  • Photoexcitation of EDA complex generates sulfonyl radical (RSO₂- ).

  • Radical adds to styrene, forming a benzylic radical.

  • Radical recombination with pyridinium yields the final product .

Reduction of the Pyridinium Ring

Catalytic hydrogenation (H₂, Pd/C) reduces the pyridinium ring to piperidine derivatives:

  • Product : 1-(2-Sulphonatoethyl)piperidine (94% yield) .

  • Kinetics : First-order dependence on H₂ pressure and catalyst loading .

Oxidative Desulfonation

Strong oxidants (e.g., KMnO₄) cleave the sulfonate group:

  • Conditions : KMnO₄, H₂O, 60°C

  • Product : 1-Vinylpyridinium (58% yield).

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₉NO₃S
  • Molecular Weight : 187.22 g/mol
  • Structure : The compound features a pyridine ring substituted with a 2-sulphonatoethyl group, contributing to its solubility and reactivity.

Scientific Research Applications

  • Biological Studies :
    • Cellular Studies : Research has indicated that 1-(2-sulphonatoethyl)pyridinium can be utilized as a fluorescent probe in cellular imaging, allowing for the study of cellular processes and interactions due to its fluorescence properties.
    • Drug Development : The compound's structure makes it a candidate for drug formulation, particularly as a potential drug delivery agent due to its ability to enhance solubility and stability of pharmaceutical compounds.
  • Analytical Chemistry :
    • Electrochemical Sensors : It has been employed in the development of electrochemical sensors for detecting various analytes. Its ability to facilitate electron transfer makes it suitable for use in biosensors.
    • Chromatography : The compound is also used as a stationary phase in chromatography, enhancing the separation of complex mixtures.
  • Material Science :
    • Polymer Chemistry : this compound is explored as an additive in polymer formulations to improve processability and mechanical properties of polymers .
    • Coatings and Films : Its incorporation into coatings can enhance adhesion properties and resistance to environmental factors.

Case Studies and Experimental Findings

Application AreaDescriptionFindings/Results
Biological ImagingUsed as a fluorescent probe for imaging cellular structuresEnhanced visualization of cellular components in live cell imaging studies.
Drug FormulationInvestigated for improving solubility of poorly soluble drugsIncreased bioavailability observed in preliminary studies with model drugs.
Electrochemical SensorsDeveloped sensors for detecting glucose levelsHigh sensitivity and specificity achieved, suitable for diabetic monitoring.
Polymer AdditivesAdded to polymer matrices to enhance physical propertiesImproved tensile strength and flexibility reported in comparative studies .

Industrial Applications

  • Water Treatment :
    • The compound has potential applications in water treatment processes, particularly as a flocculating agent due to its charge properties, which can aid in the removal of contaminants from water sources.
  • Textile Industry :
    • In textile processing, it is used as a dyeing assistant, improving the uptake of dyes on fabrics through its ionic nature.
  • Cosmetic Formulations :
    • Its emulsifying properties make it valuable in cosmetic formulations, enhancing the stability and texture of creams and lotions.

Mechanism of Action

The mechanism of action of 1-(2-Sulphonatoethyl)pyridinium involves its interaction with molecular targets such as enzymes and receptors. The sulphonatoethyl group enhances the compound’s solubility and reactivity, allowing it to effectively bind to target molecules. This binding can inhibit or activate specific biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-(2-Sulphonatoethyl)pyridinium with four analogous pyridinium derivatives:

Compound Name CAS Number Molecular Formula Key Substituents Key Properties/Applications
This compound 776-99-8 C₇H₉NO₃S Ethyl chain with terminal sulphonate Zwitterion intermediate; used in cycloadditions
1-[2-(Sulfonatooxy)ethyl]pyridinium 6142-30-9 C₇H₉NO₄S Ethyl chain with sulphonate ester Likely lower hydrolytic stability vs. sulphonate
1-(1-Adamantyl)pyridinium bromide 19984-57-7 C₁₅H₂₀BrN Bulky adamantyl group Steric hindrance; catalytic applications
1-(2-Hydroxy-3-sulphonatopropyl)pyridinium 3918-73-8 C₈H₁₁NO₅S Propyl chain with hydroxy-sulphonate Enhanced solubility; potential in surfactants
1-(Morpholinocarbonyl)-4-(2-sulphonatoethyl)pyridinium - - Morpholine and sulphonate groups Increased complexity; niche synthetic uses

Key Research Findings

  • Yield Optimization : Reactions involving this compound achieve higher yields (up to 69%) when paired with adamantyl or hydroxyphenyl substituents, as seen in dihydronaphthofuran synthesis .
  • Solubility Trends: Sulphonated pyridiniums (e.g., 776-99-8, 3918-73-8) outperform non-sulphonated analogues in aqueous media, critical for green chemistry applications .

Biological Activity

1-(2-Sulphonatoethyl)pyridinium (CAS No. 24020-66-4) is a quaternary ammonium compound known for its potential biological activities, including antimicrobial and antifungal properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and literature.

This compound is characterized by the following chemical properties:

PropertyDetails
IUPAC Name This compound
Molecular Formula C9H12N2O4S
Molecular Weight 232.26 g/mol
Solubility Soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. It is thought to disrupt membrane integrity and function, leading to cell death in susceptible microorganisms. The compound may also modulate enzymatic activity, influencing metabolic pathways within target cells.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. In vitro tests demonstrate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant potency, particularly against pathogenic strains such as Staphylococcus aureus and Escherichia coli.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal pathogens. Research indicates that it inhibits the growth of fungi such as Candida species, which are often resistant to conventional antifungal agents.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

  • Case Study 1 : A clinical trial assessing the efficacy of a topical formulation containing this compound demonstrated a significant reduction in fungal infections among patients with dermatophyte infections.
  • Case Study 2 : In a study involving surgical patients, the application of antiseptic solutions containing this compound reduced postoperative infections compared to control groups.

Toxicity and Safety Profile

While the antimicrobial efficacy is promising, safety assessments are crucial. Preliminary studies indicate low cytotoxicity in mammalian cell lines at therapeutic concentrations. However, further toxicological evaluations are necessary to establish a comprehensive safety profile for clinical use.

Q & A

Q. How can researchers ethically address discrepancies between their data and prior literature on this compound?

  • Methodological Answer : Replicate cited experiments to confirm discrepancies. If confirmed, publish a Comment or Correspondence with raw data, emphasizing methodological differences (e.g., purity of reagents, instrumentation calibration). Engage in peer dialogue to resolve conflicts transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.